molecular formula C12H12ClN3 B8728928 2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine

2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine

Cat. No.: B8728928
M. Wt: 233.69 g/mol
InChI Key: YCXHFPIFSFZBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 3-position of the pyridine ring and a 3-chloro-2-methylanilino group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylaniline and 3-aminopyridine.

    Coupling Reaction: The key step involves the coupling of 3-chloro-2-methylaniline with 3-aminopyridine.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or water) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted pyridines, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine is unique due to the presence of both the amino and 3-chloro-2-methylanilino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine

InChI

InChI=1S/C12H12ClN3/c1-8-9(13)4-2-6-11(8)16-12-10(14)5-3-7-15-12/h2-7H,14H2,1H3,(H,15,16)

InChI Key

YCXHFPIFSFZBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)N

Origin of Product

United States

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